4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one
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Overview
Description
4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an acetyl group, an amino group, and a phenyl group attached to a pyridazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or keto acids under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of substituted pyridazinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-5-amino-6-methylpyridazin-3(2H)-one
- 4-Acetyl-5-amino-6-ethylpyridazin-3(2H)-one
- 4-Acetyl-5-amino-6-benzylpyridazin-3(2H)-one
Uniqueness
4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.
Properties
CAS No. |
17334-69-9 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
5-acetyl-4-amino-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H11N3O2/c1-7(16)9-10(13)11(14-15-12(9)17)8-5-3-2-4-6-8/h2-6H,1H3,(H3,13,15,17) |
InChI Key |
YLRTXUKTQUDNGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NNC1=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
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